Methyl 3,4-methylenedioxybenzoylformate
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Overview
Description
Methyl 3,4-methylenedioxybenzoylformate is a chemical compound with the molecular formula C10H8O5 and a molecular weight of 208.16752 g/mol . It is also known by its systematic name, Methyl α-oxo-1,3-benzodioxole-5-acetate . This compound is characterized by the presence of a methylenedioxy group attached to a benzoylformate moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-methylenedioxybenzoylformate can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-methylenedioxybenzaldehyde with methyl formate in the presence of a base such as sodium methoxide . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and drying .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-methylenedioxybenzoylformate undergoes various chemical reactions, including:
Substitution: The methylenedioxy group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Methyl 3,4-methylenedioxybenzoylformate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3,4-methylenedioxybenzoylformate involves its interaction with specific molecular targets and pathways. The methylenedioxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with enzymes and receptors . These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4-methylenedioxybenzoylformate: Similar in structure but with an ethyl ester group instead of a methyl ester.
3,4-Methylenedioxybenzaldehyde: Lacks the ester functionality but shares the methylenedioxybenzene core.
3,4-Methylenedioxybenzoic acid: Contains a carboxylic acid group instead of the ester.
Uniqueness
Methyl 3,4-methylenedioxybenzoylformate is unique due to its specific ester functionality, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis . Its ability to undergo various chemical transformations and its applications in multiple fields highlight its importance in scientific research and industrial processes .
Properties
IUPAC Name |
methyl 2-(1,3-benzodioxol-5-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-13-10(12)9(11)6-2-3-7-8(4-6)15-5-14-7/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOCVBMVWWVLFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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